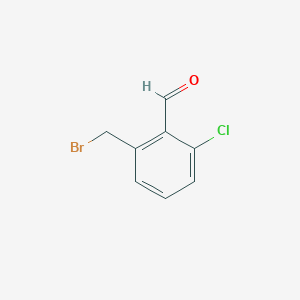
2-(Bromomethyl)-6-chlorobenzaldehyde
Descripción general
Aplicaciones Científicas De Investigación
Molecular Structure and Conformational Analysis
- A study by Schāfer, Samdal, and Hedberg (1976) on 2-chlorobenzaldehyde explored its molecular structure using electron diffraction, focusing on the isomeric composition and geometries of cis and trans forms, relevant to understanding the behavior of similar compounds including 2-(Bromomethyl)-6-chlorobenzaldehyde (Schāfer, Samdal, & Hedberg, 1976).
Synthesis Techniques and Market Demands
- Han Zhi (2002) discussed the synthesis, application, and market trends of 2-Chlorobenzaldehyde and 2,6-Dichlorobenzaldehyde, providing insights into synthetic methods and industrial applications for related compounds like 2-(Bromomethyl)-6-chlorobenzaldehyde (Han Zhi, 2002).
Polymer Synthesis
- Uhrich, Hawker, Fréchet, and Turner (1992) demonstrated the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to hyperbranched polymers. This showcases the potential for 2-(Bromomethyl)-6-chlorobenzaldehyde in creating complex polymer structures (Uhrich, Hawker, Fréchet, & Turner, 1992).
Infrared Spectral Analysis
- Parlak and Ramasami (2020) conducted an infrared spectroscopy study on 2-bromo-4-chlorobenzaldehyde, providing insights into molecular interactions and solvent effects. This research is pertinent for understanding the spectral properties of similar compounds like 2-(Bromomethyl)-6-chlorobenzaldehyde (Parlak & Ramasami, 2020).
Synthesis of Heteroditopic Ligands
- Wang, Wilson, Blake, Collinson, Tasker, and Schröder (2006) explored the bromo-methylation of salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde, for synthesizing piperazine-containing ligands. This methodology could be applicable to 2-(Bromomethyl)-6-chlorobenzaldehyde for similar purposes (Wang et al., 2006).
Reactions with Transition Metal Complexes
- Blum, Aizenshtat, and Iflah (1976) studied the reaction of chlorobenzaldehydes with IrCl(CO)(PPh3)2, leading to halogen transfer and extrusion. This research might be extended to 2-(Bromomethyl)-6-chlorobenzaldehyde to understand its reactivity with metal complexes (Blum, Aizenshtat, & Iflah, 1976).
Bromination of Dihydropyridines
- Mirzaei and Zenouz (1997) demonstrated the selective synthesis of 2-monobromomethyl 1,4-dihydropyridines, which could be relevant for the bromination techniques applicable to 2-(Bromomethyl)-6-chlorobenzaldehyde (Mirzaei & Zenouz, 1997).
Applications in Organic and Coordination Chemistry
- The work by Drewes, Taylor, Ramesar, and Field (1995) on the reactions of α-Bromomethyl-Propenoate Esters, including their interaction with benzaldehyde and salicylaldehyde, sheds light on the potential applications of 2-(Bromomethyl)-6-chlorobenzaldehyde in the field of organic and coordination chemistry (Drewes, Taylor, Ramesar, & Field, 1995).
Educational Application in Organic Chemistry
- Phonchaiya, Panijpan, Rajviroongit, Wright, and Blanchfield (2009) used 2-chlorobenzaldehyde in a Cannizzaro reaction as part of a green chemistry laboratory exercise, demonstrating its educational utility in organic chemistry which can be relevant for 2-(Bromomethyl)-6-chlorobenzaldehyde (Phonchaiya et al., 2009).
Reaction with Nucleophiles
- Alker and Swanson (1990) confirmed the structure of a product obtained from a 1,4-dihydropyridine reacting with pyridinium bromide perbromide, which can provide insights into the reactivity of 2-(Bromomethyl)-6-chlorobenzaldehyde with nucleophiles (Alker & Swanson, 1990).
Propiedades
IUPAC Name |
2-(bromomethyl)-6-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNAJBBOGNCZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-chlorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



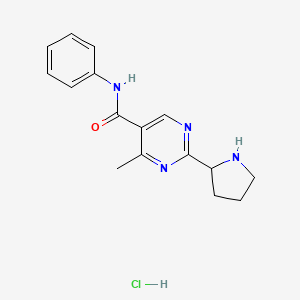
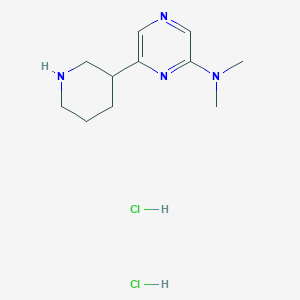
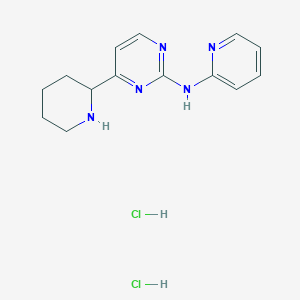
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride](/img/structure/B1402592.png)
![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)
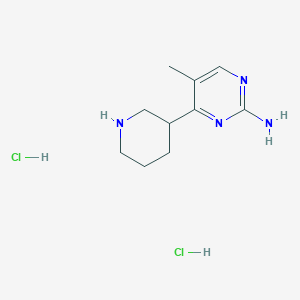
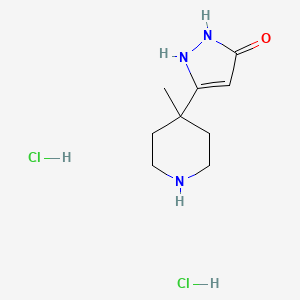
![7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride](/img/structure/B1402599.png)
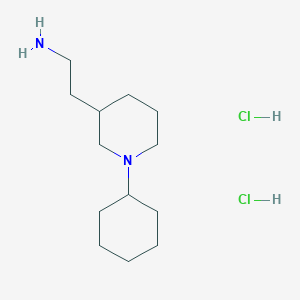
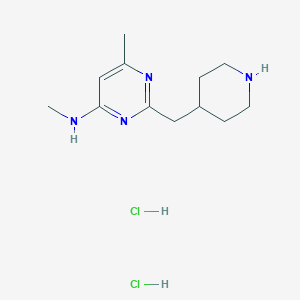
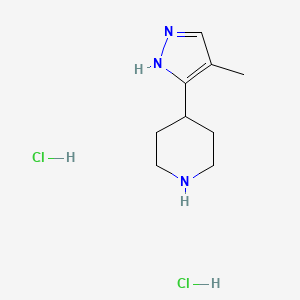
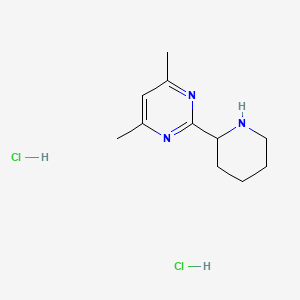
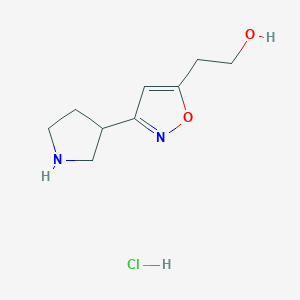
![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402609.png)